9-Deoxygoniopypyrone

概要

説明

9-Deoxygoniopypyrone is a naturally occurring pyrano-pyrone compound isolated from the leaves of the plant Goniothalamus tamirensis . This compound belongs to a class of bioactive molecules known for their cytotoxic properties and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Deoxygoniopypyrone can be achieved through enantioselective syntheses starting from (2S,3R)-1,2-O-isopropylidene-3-(2-furyl)glycerol . The process involves several steps, including alkoxyallylboration and ring-closing metathesis . The reaction conditions typically require an inert nitrogen atmosphere and the use of specific reagents such as sec-butyl lithium, benzaldehyde, and borane derivatives .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis methods provide a foundation for scaling up the production of this compound. The use of advanced synthetic techniques and optimization of reaction conditions can facilitate industrial-scale production.

化学反応の分析

Types of Reactions: 9-Deoxygoniopypyrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and sodium hydroxide are used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the compound.

Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases to introduce new functional groups.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities.

科学的研究の応用

Anticancer Activity

9-Deoxygoniopypyrone has been shown to possess significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its efficacy in inhibiting the proliferation of breast, ovarian, prostate, and colon cancer cells.

- Cytotoxicity Studies : Research indicates that this compound exhibits IC50 values below 10 μM against several cancer cell lines. For instance, a study involving Goniothalamus wynaadensis reported that compounds isolated from this plant, including this compound, induced apoptosis and cell cycle arrest in MDA-MB-231 breast cancer cells .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to target α-tubulin, disrupting microtubule dynamics essential for cell division. In silico studies suggest that this compound may act as an α-tubulin inhibitor, similar to known chemotherapeutic agents like Pironetin .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, with various methods yielding this compound in enantiomerically pure forms.

- Total Synthesis : A notable study reported the total synthesis of this compound using iodocyclofunctionalization reactions of α-allenic alcohol derivatives. This method not only provided high yields but also allowed for the generation of various derivatives for further biological evaluation .

- Derivatives and Modifications : The acetylation of this compound has led to the creation of acetylated derivatives that may enhance its biological activity or alter its pharmacokinetic properties. For example, the synthesis of 8-O-acetyl-8-epi-9-deoxygoniopypyrone showed promising results in cytotoxicity assays .

Biological Activities Beyond Anticancer Effects

In addition to its anticancer properties, this compound exhibits various other biological activities:

- Antimicrobial Properties : Some studies have indicated that extracts containing this compound possess antimicrobial activity against several pathogens. This suggests potential applications in treating infections or as a preservative in food and cosmetic products.

- Neuroprotective Effects : Preliminary research has hinted at neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies that highlight the applications and effects of this compound:

作用機序

The mechanism of action of 9-Deoxygoniopypyrone involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function . Additionally, it enhances osteoblast function by increasing collagen content, alkaline phosphatase activity, and nodule mineralization .

類似化合物との比較

Goniopypyrone: Another pyrano-pyrone compound with similar cytotoxic properties.

Leiocapin A: A related compound with comparable bioactivity.

Deoxygoniopypyrone A: Shares structural similarities and biological activities with 9-Deoxygoniopypyrone.

Uniqueness: this compound stands out due to its specific stereochemistry and potent biological activities. Its ability to enhance osteoblast function and induce apoptosis in cancer cells highlights its unique therapeutic potential .

生物活性

9-Deoxygoniopypyrone is a natural compound derived from various species of the Goniothalamus genus, which are known for their diverse biological activities. This styryl lactone has been the subject of numerous studies due to its potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

This compound has the chemical formula and exhibits unique stereochemistry that contributes to its biological activity. The compound's absolute configuration has been confirmed through enantioselective syntheses, establishing its structural integrity for further research on its effects and mechanisms of action .

Anticancer Properties

A significant body of research highlights the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including:

- Hepatocellular carcinoma (HepG2)

- Breast cancer (MDA-MB-231)

- Leukemia (Jurkat cells)

The anticancer effects are primarily attributed to the induction of apoptosis in malignant cells. Studies have shown that this compound triggers mitochondrial-mediated apoptosis pathways, leading to increased activity of caspases, particularly caspase-3 and caspase-9 . The compound appears to induce oxidative stress, which is a critical factor in its ability to promote cell death in cancerous cells.

Cytotoxicity Studies

Table 1 summarizes various studies on the cytotoxic effects of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HepG2 | 15.6 | Induction of apoptosis | |

| MDA-MB-231 | 10.2 | Oxidative stress induction | |

| Jurkat (leukemia) | 12.5 | Caspase activation |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. Research indicates that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Other Biological Activities

Further investigations have revealed additional biological activities associated with this compound:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Antioxidant Properties : Scavenges free radicals, contributing to its protective effects on cells.

Case Study 1: Hepatocellular Carcinoma Treatment

A study conducted on HepG2 cells treated with this compound for 72 hours showed significant apoptosis induction. The researchers utilized TUNEL assays and Annexin-V/PI staining to confirm cell death mechanisms, revealing that the compound effectively triggered caspase-dependent pathways .

Case Study 2: Breast Cancer Cell Line Analysis

In another investigation focusing on MDA-MB-231 breast cancer cells, treatment with this compound resulted in a notable decrease in cell viability and an increase in oxidative stress markers. This study concluded that the compound could serve as a promising candidate for developing new breast cancer therapies .

特性

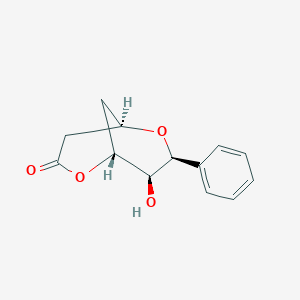

IUPAC Name |

(1R,5R,7S,8S)-8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-11-7-9-6-10(17-11)12(15)13(16-9)8-4-2-1-3-5-8/h1-5,9-10,12-13,15H,6-7H2/t9-,10-,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVLUTBGTWEMGV-AAXDQBDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)OC1C(C(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC(=O)O[C@H]1[C@@H]([C@@H](O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136685-37-5 | |

| Record name | 9-Deoxygoniopypyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136685375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。